

Application Notes: Biotin-PEG4-Hydrazide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG4-Hydrazide*

Cat. No.: *B8022244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a versatile, carbonyl-reactive biotinylation reagent crucial in the development of targeted drug delivery systems.[1][2][3] Its unique structure, featuring a biotin moiety for targeting, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a reactive hydrazide group, enables the covalent conjugation of biotin to a variety of drug carriers and therapeutic molecules. This reagent is particularly effective for labeling glycoproteins and other carbohydrate-containing molecules after oxidation of their sugar moieties to aldehydes.[2][3] The PEG spacer enhances water solubility, minimizes non-specific binding, and provides a flexible arm for optimal interaction between biotin and its receptor.[1]

Biotin receptors are overexpressed on the surface of various cancer cells, making biotin an excellent targeting ligand for delivering therapeutic agents specifically to tumor sites.[4][5] This targeted approach can enhance drug efficacy while reducing off-target toxicity.[4] **Biotin-PEG4-Hydrazide** facilitates the development of such systems by enabling the stable attachment of biotin to drug carriers like nanoparticles, liposomes, or therapeutic proteins.

Chemical Properties and Data

Biotin-PEG4-Hydrazide is a white to off-white solid or viscous liquid with good water solubility, a key advantage for bioconjugation reactions in aqueous buffers.[1][6]

Property	Value	Reference
Chemical Formula	C ₂₁ H ₃₉ N ₅ O ₇ S	[6]
Molecular Weight	505.63 g/mol	[6]
CAS Number	756525-97-0	[6]
Purity	>90% - 98%	[2]
Form	Solid or viscous liquid	[6]
Solubility	DMSO, Water	[1][6]
Storage Temperature	-20°C	[6]

Key Applications in Targeted Drug Delivery

- **Biotinylation of Glycoproteins and Antibodies:** The hydrazide group reacts with aldehyde groups introduced into the carbohydrate moieties of glycoproteins and antibodies through mild oxidation, forming a stable hydrazone bond.[1][2] This is a common strategy for targeting antibodies to cancer cells.
- **Surface Modification of Nanoparticles and Liposomes:** **Biotin-PEG4-Hydrazide** can be used to functionalize the surface of drug-loaded nanoparticles or liposomes, enabling them to target cells overexpressing the biotin receptor.
- **Development of PROTACs:** This reagent can be used as a biotin-labeled, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
- **Cell Surface Labeling:** It is employed in labeling glycoproteins on cell surfaces for studying cellular processes and for affinity purification of molecules.[1]

Experimental Protocols

Protocol 1: Biotinylation of a Glycoprotein via Periodate Oxidation

This protocol describes the biotinylation of a glycoprotein by first oxidizing its sialic acid residues to create aldehyde groups, followed by reaction with **Biotin-PEG4-Hydrazide**.

Materials:

- Glycoprotein (e.g., an antibody)
- **Biotin-PEG4-Hydrazide**
- Sodium meta-periodate (NaIO₄)
- Anhydrous Dimethylsulfoxide (DMSO)
- Coupling Buffer: 100 mM Sodium Acetate, pH 5.5
- Reaction Buffer: 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5
- Desalting column (e.g., Sephadex G-25)
- Aniline (optional, as a catalyst)

Procedure:

- Oxidation of Glycoprotein:
 - Dissolve the glycoprotein in cold Coupling Buffer at a concentration of 1-5 mg/mL.[\[7\]](#)
 - Prepare a fresh 20 mM solution of sodium meta-periodate in the same cold buffer.[\[7\]](#)
 - Mix equal volumes of the glycoprotein and periodate solutions.[\[7\]](#)
 - Incubate the reaction on ice for 30 minutes, protected from light.[\[7\]\[8\]](#)
 - To oxidize only sialic acid groups, a lower final concentration of periodate (e.g., 1 mM) can be used.[\[8\]](#)
- Removal of Excess Periodate:
 - Equilibrate a desalting column with Reaction Buffer.
 - Apply the reaction mixture to the desalting column to remove excess periodate and exchange the buffer.[\[7\]\[8\]](#) Collect the protein-containing fractions.

- Biotinylation Reaction:
 - Prepare a 25-50 mM stock solution of **Biotin-PEG4-Hydrazide** in anhydrous DMSO.[7][8]
 - Add the **Biotin-PEG4-Hydrazide** stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[7]
 - For catalysis, aniline can be added to a final concentration of 10-100 mM.[1][9]
 - Incubate the reaction for 2 hours at room temperature.[7]
- Purification of the Biotinylated Glycoprotein:
 - Remove unreacted **Biotin-PEG4-Hydrazide** and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). [7]

Protocol 2: Biotinylation of a Carboxyl-Containing Molecule using EDC Chemistry

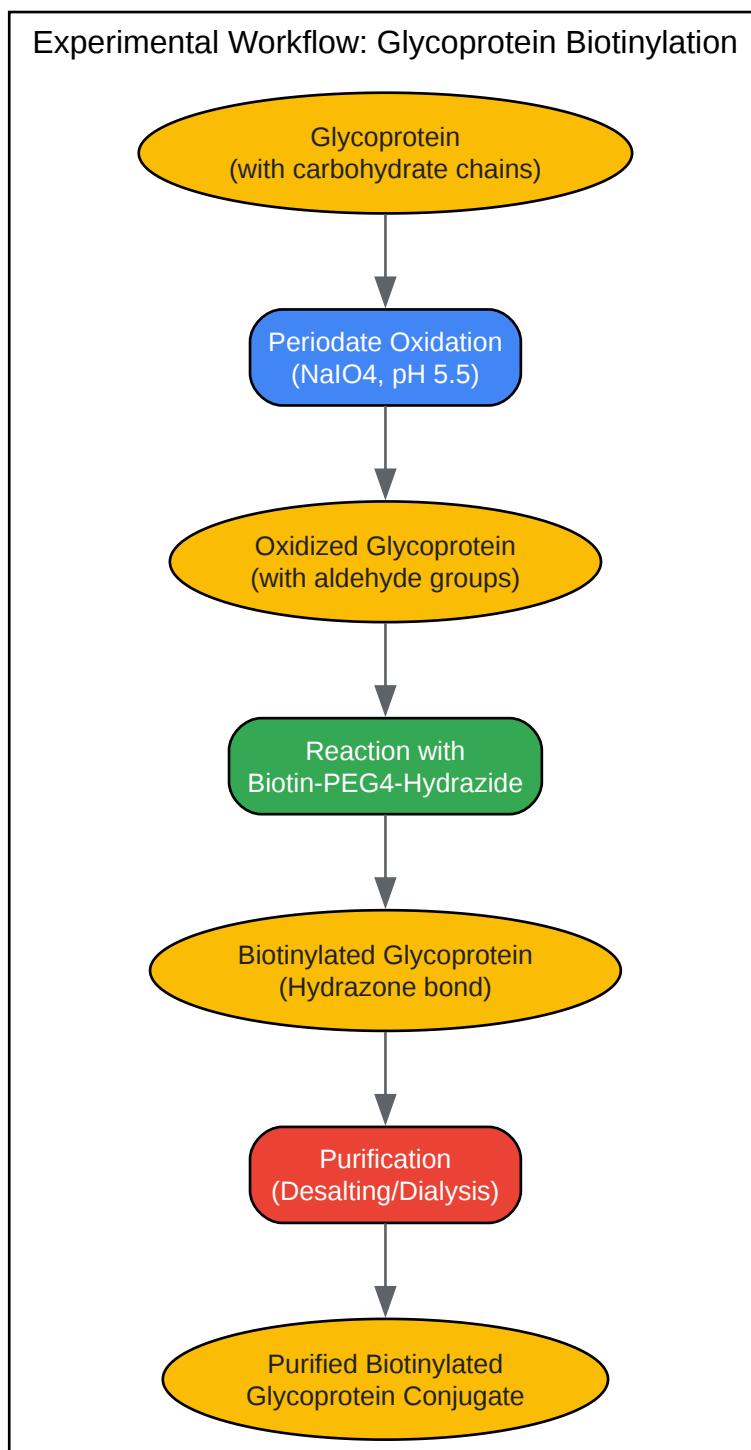
This protocol outlines the conjugation of **Biotin-PEG4-Hydrazide** to a molecule containing carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.[1]

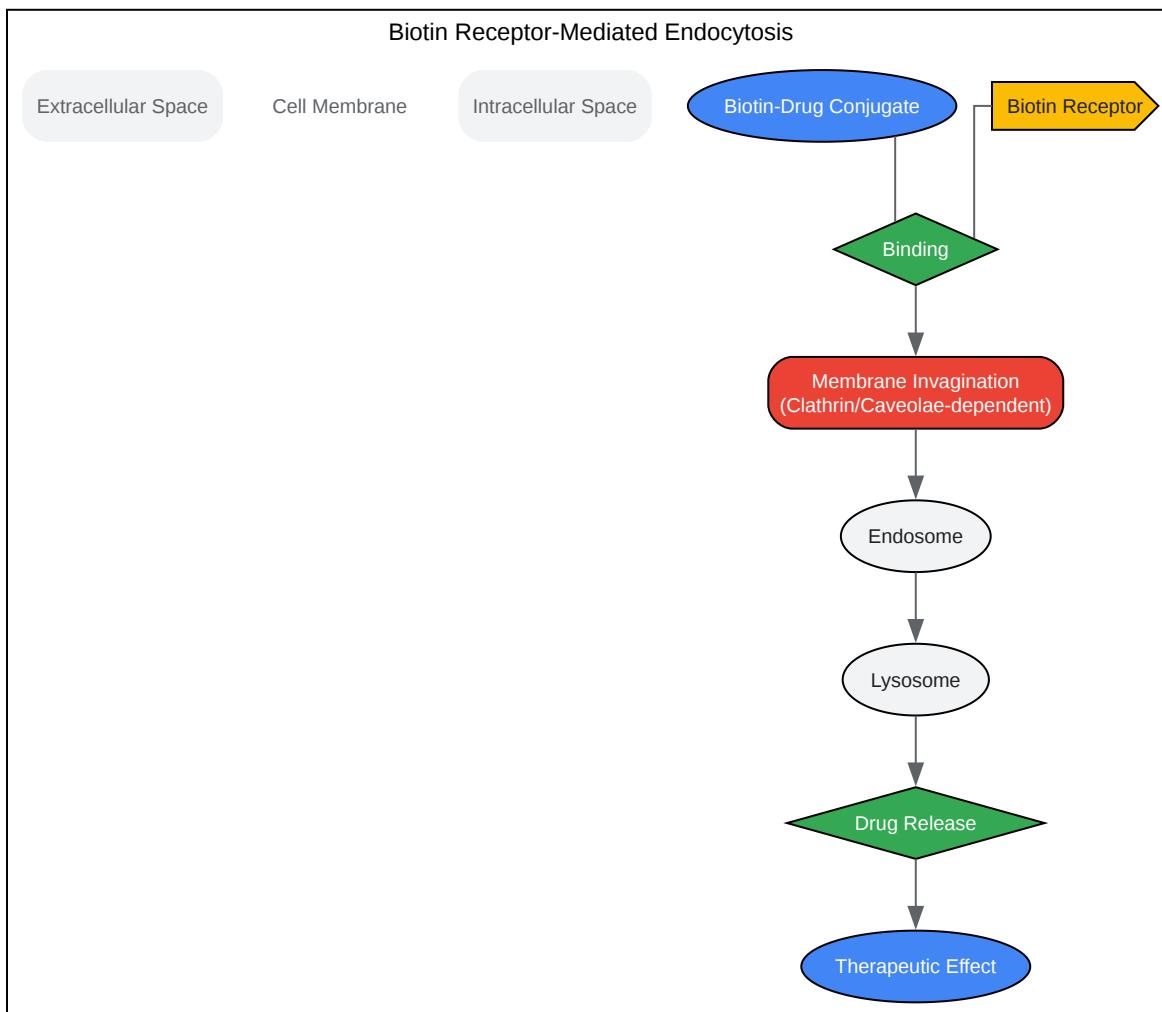
Materials:

- Carboxyl-containing molecule (e.g., a protein or nanoparticle)
- **Biotin-PEG4-Hydrazide**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: MES Buffer, pH 4.5-5.0 (amine and carboxyl-free)
- Desalting column or dialysis equipment

Procedure:

- Preparation of Reagents:
 - Dissolve the carboxyl-containing molecule in the Reaction Buffer at a concentration of 5-10 mg/mL.[8][10]
 - Prepare a 50 mM stock solution of **Biotin-PEG4-Hydrazide** in anhydrous DMSO.[10]
 - Immediately before use, prepare a 500 mM solution of EDC in the Reaction Buffer.[10]
- Biotinylation Reaction:
 - Add the **Biotin-PEG4-Hydrazide** stock solution to the molecule solution to a final concentration of approximately 1.25 mM.[10]
 - Add the freshly prepared EDC solution to the mixture to a final concentration of about 5-6.5 mM.[8][10]
 - Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[8][10]
- Purification of the Biotinylated Molecule:
 - If a precipitate forms, centrifuge the reaction mixture to remove it.[8][10]
 - Remove unreacted reagents and byproducts by desalting or dialysis against a suitable storage buffer.[10]


Visualization of Key Processes


Structure of Biotin-PEG4-Hydrazide

Biotin — PEG4 — Hydrazide

Components

Biotin
(Targeting Moiety)PEG4 Spacer
(Hydrophilic Linker)Hydrazide Group
(Reactive Moiety)[Click to download full resolution via product page](#)**Caption:** Chemical structure of **Biotin-PEG4-Hydrazide**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotin-PEG4-Hydrazide, 756525-97-0 | BroadPharm [broadpharm.com]
- 3. Biotin-PEG4-hydrazide - Creative Biolabs [creative-biolabs.com]
- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. proteochem.com [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Biotin-PEG4-Hydrazide for Targeted Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8022244#biotin-peg4-hydrazide-for-targeted-drug-delivery-system-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com